5-Methylimidazo[1,2-a]pyrazin-3-amine
Description
The Imidazo[1,2-a]pyrazine (B1224502) Nucleus: A Privileged Scaffold in Medicinal Chemistry Research
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The imidazo[1,2-a]pyrazine nucleus fits this description, with its derivatives demonstrating a remarkable diversity of biological effects. These include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The arrangement of nitrogen atoms within the fused ring system allows for a variety of intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological macromolecules like enzymes and receptors.
Historical Context and Evolution of Imidazo[1,2-a]pyrazine Chemistry in Academic Pursuits
The exploration of imidazo[1,2-a]pyrazine chemistry has a rich history rooted in the broader field of heterocyclic chemistry. Initial academic interest was often driven by the desire to understand the fundamental reactivity and properties of such fused ring systems. Over the decades, synthetic methodologies for constructing the imidazo[1,2-a]pyrazine core have evolved significantly. Early methods often involved multi-step sequences with harsh reaction conditions. However, contemporary organic synthesis has provided more efficient and environmentally benign approaches, including microwave-assisted synthesis and multi-component reactions, which allow for the rapid generation of diverse libraries of imidazo[1,2-a]pyrazine derivatives for biological screening. dergipark.org.trrsc.org
Significance of the Imidazo[1,2-a]pyrazine Pharmacophore in Contemporary Drug Discovery Research
The imidazo[1,2-a]pyrazine scaffold is considered a key pharmacophore, which is the essential part of a molecule responsible for its biological activity. Its significance in modern drug discovery is underscored by the numerous research programs dedicated to exploring its therapeutic potential. For instance, derivatives of this scaffold have been investigated as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. dergipark.org.tr The structural rigidity of the fused ring system, combined with the ability to introduce a wide range of substituents at various positions, allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Focus on 5-Methylimidazo[1,2-a]pyrazin-3-amine as a Specific Derivative for Research Exploration
While the broader imidazo[1,2-a]pyrazine class is well-documented, specific information regarding This compound is limited in the available scientific literature. This particular derivative features a methyl group at the 5-position and an amine group at the 3-position of the imidazo[1,2-a]pyrazine core.
The introduction of a methyl group can influence the compound's lipophilicity and metabolic stability, while the primary amine group at the 3-position offers a key site for further chemical modification or direct interaction with biological targets. The exploration of this specific derivative would likely involve its synthesis, characterization, and subsequent evaluation in various biological assays to determine its potential as a lead compound for drug discovery. The lack of extensive public data on this compound suggests that it may be a novel compound or a synthetic intermediate that has not yet been the subject of in-depth biological investigation. Further research is required to elucidate its specific properties and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,8H2,1H3 |
InChI Key |
KQJFMPLRRXJVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=NC=C(N12)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Imidazo 1,2 a Pyrazine Derivatives, Including 5 Methylimidazo 1,2 a Pyrazin 3 Amine
Classical Condensation Approaches for Imidazo[1,2-a]pyrazine (B1224502) Core Synthesis
Traditional methods for constructing the imidazo[1,2-a]pyrazine scaffold have historically relied on condensation reactions. These approaches typically involve the step-wise formation of the fused imidazole (B134444) ring onto a pre-existing pyrazine (B50134) starting material.
Condensation of α-Haloketones with 2-Aminopyrazines
One of the most fundamental and frequently utilized methods for the synthesis of the imidazo[1,2-a]pyrazine core is the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound, such as an α-haloketone. researchgate.net This reaction, analogous to the well-established Tschitschibabin reaction for imidazo[1,2-a]pyridines, proceeds through an initial N-alkylation of the exocyclic amino group of the 2-aminopyrazine by the α-haloketone. This is followed by an intramolecular cyclization where the endocyclic pyrazine nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic fused imidazole ring.
For instance, the reaction between 2-amino-5-methylpyrazine and an appropriate α-haloketone would serve as a direct route to the corresponding 5-methyl-substituted imidazo[1,2-a]pyrazine. The versatility of this method allows for the introduction of various substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrazine ring system, depending on the structure of the α-haloketone used. tsijournals.com The reaction conditions can be modified using different catalysts and solvents to optimize yields. researchgate.net
Multicomponent Reactions (MCRs) for Diverse Imidazo[1,2-a]pyrazine Libraries
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach offers significant advantages in terms of atom economy, convergence, and the rapid generation of molecular diversity, making it ideal for creating libraries of compounds like imidazo[1,2-a]pyrazines. rsc.org
One-Pot Three-Component Condensations (e.g., Iodine-Catalyzed Processes)
An efficient one-pot, three-component synthesis of imidazo[1,2-a]pyrazines can be achieved using molecular iodine as a catalyst. rsc.orgrsc.org This method typically involves the reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide. rsc.orgresearchgate.net Iodine is an attractive catalyst for these transformations due to its low cost, ready availability, and benign nature. rsc.org
The reaction proceeds at room temperature in a solvent like ethanol. rsc.org A plausible mechanism involves the initial condensation of the 2-aminopyrazine with the aldehyde to form an in-situ generated imine. The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate, which, catalyzed by iodine, leads to the formation of the final imidazo[1,2-a]pyrazine product in good yields. rsc.orgrsc.org This methodology's scope is broad, accommodating various aryl aldehydes and isocyanides to produce a wide array of highly functionalized derivatives. rsc.orgresearchgate.net
Table 1: Examples of Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| 2-Aminopyrazine Derivative | Aldehyde | Isocyanide | Catalyst | Yield (%) |
|---|---|---|---|---|
| 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | Iodine (10 mol%) | High |
| 2-Aminopyrazine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Iodine (10 mol%) | High |
| 2-Aminopyrazine | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | Iodine (10 mol%) | Good |
| 2-Aminopyrazine | Naphthaldehyde | tert-Butyl isocyanide | Iodine (10 mol%) | High |
Data is illustrative of typical yields reported in the literature. rsc.orgresearchgate.net
Ugi-Type Multicomponent Reactions for 3-Amino-Substituted Imidazo[1,2-a]pyrazines
To specifically synthesize 3-amino-substituted imidazo[1,2-a]pyrazines, such as 5-Methylimidazo[1,2-a]pyrazin-3-amine, isocyanide-based multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction are particularly effective. mdpi.comnih.gov The GBB reaction is a three-component condensation of an amidine (like 2-aminopyrazine), an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com This reaction is considered one of the best methodologies for accessing 3-aminoimidazo[1,2-a]pyridine and pyrazine scaffolds. mdpi.com
The reaction mechanism involves the formation of an imine from the 2-aminopyrazine and aldehyde. The isocyanide then adds to the imine carbon, followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazine ring. A final aromatization step yields the 3-aminoimidazo[1,2-a]pyrazine product. researchgate.net The use of microwave irradiation can significantly accelerate the reaction and improve efficiency. nih.gov This approach allows for the introduction of three points of diversity into the final molecule, stemming from the choice of aminopyrazine, aldehyde, and isocyanide. nih.gov For example, using 2-amino-5-methylpyrazine, a suitable aldehyde, and an isocyanide in a GBB reaction would directly lead to a library of N-substituted this compound derivatives.
Regioselective Functionalization and Derivatization
Following the synthesis of the core imidazo[1,2-a]pyrazine ring system, subsequent functionalization is often required to introduce specific substituents. Regioselective reactions, particularly halogenation, are crucial for creating versatile intermediates that can be used in further cross-coupling reactions to build more complex molecules.
Bromination and Halogenation of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic aromatic substitution. Theoretical and experimental studies show that the C-3 position is the most electron-rich and, therefore, the most reactive site for electrophiles. tsijournals.comstackexchange.com Attack at C-3 leads to a more stable cationic intermediate where the aromaticity of the six-membered pyrazine ring is maintained. stackexchange.com
Consequently, direct halogenation of imidazo[1,2-a]pyrazines occurs with high regioselectivity at the C-3 position. nih.govrsc.org Common brominating agents like N-Bromosuccinimide (NBS) are highly effective for this transformation. tsijournals.com Treating an imidazo[1,2-a]pyrazine with NBS typically results in the clean formation of the 3-bromo derivative. tsijournals.com Similarly, other halogenating agents, such as sodium bromite (B1237846) (NaBrO₂) under acidic conditions, can be used for C-3 bromination, often in a transition-metal-free process. nih.govresearchgate.net The resulting 3-halo-imidazo[1,2-a]pyrazines are valuable synthetic intermediates, readily undergoing transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or other functional groups at the C-3 position. nih.govrsc.org
Table 2: Common Reagents for Regioselective Halogenation of Imidazo[1,2-a] Fused Systems
| Halogenation Type | Reagent | Position of Halogenation | Key Advantages |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-3 | High efficiency, avoids cumbersome workups. tsijournals.com |
| Bromination | Sodium Bromite (NaBrO₂) / Acetic Acid | C-3 | Transition-metal-free, great regioselectivity. nih.gov |
| Chlorination | Sodium Chlorite (NaClO₂) / Acetic Acid | C-3 | Transition-metal-free, uses inexpensive reagents. nih.gov |
Data is based on reactions on the analogous imidazo[1,2-a]pyridine (B132010) and related pyrazine systems. tsijournals.comnih.gov
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the imidazo[1,2-a]pyrazine scaffold. rsc.org These reactions are well-explored in pyrazine chemistry and are effective for functionalizing halogenated pyrazines. rsc.org
Key palladium-catalyzed reactions include:
Aminocarbonylation and Alkoxycarbonylation: These reactions introduce amide and ester functionalities, respectively.
Suzuki Couplings: This versatile reaction couples organoboron compounds with halides. It has been used for the C-6-(hetero)arylation of imidazo[1,2-b]pyridazine (B131497) and the double Suzuki coupling of aminobromochloropyrazine. rsc.orgresearchgate.net An efficient one-pot selective functionalization at C3/C6 of imidazo[1,2-a]pyrazines has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling/direct C-H arylation. nih.gov
Buchwald-Hartwig Coupling: This reaction is used for the formation of carbon-nitrogen and carbon-oxygen bonds. It has been employed to install sulfonamido and sulfonamidoaniline groups on the imidazo[1,2-a]pyrazine ring system. researchgate.net
These coupling reactions are instrumental in synthesizing complex derivatives with diverse substituents, which is crucial for structure-activity relationship studies in drug discovery. nih.govresearchgate.net
Nucleophilic Substitution and Telesubstitution Reactions
Nucleophilic substitution reactions on the imidazo[1,2-a]pyrazine ring system, particularly at halogenated positions, provide a straightforward method for introducing a variety of functional groups. For instance, the bromine at the C8 position of 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine can be readily displaced by various cyclic and acyclic secondary amines such as morpholine (B109124), piperidine, and pyrrolidine. tsijournals.com These reactions often proceed under simple heating conditions without the need for a catalyst. tsijournals.com
Telesubstitution, a process where the incoming nucleophile attacks a position other than the one bearing the leaving group, can also occur in these systems, leading to rearranged products. The efficiency of these nucleophilic substitution reactions allows for the creation of diverse libraries of compounds for biological screening. tsijournals.com
Metalation Strategies (e.g., Lithiation followed by Electrophile Quenching)
Directed metalation is a powerful strategy for the regioselective functionalization of heteroaromatic compounds. For the related imidazo[1,5-a]pyrazine (B1201761) system, regioselective C3-metalation and C5/C3-dimetalation have been achieved using strong bases like lithium diisopropylamide (LDA), followed by quenching with various electrophiles. acs.orgnih.gov This approach allows for the introduction of a wide range of substituents at specific positions. acs.orgnih.gov
For the imidazo[1,2-a]pyrazine scaffold, the use of organometallic bases such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl) has enabled regioselective metalations. rsc.org For example, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl leads to selective magnesiation at the C3 position. rsc.org Quenching this magnesium intermediate with various electrophiles provides access to polyfunctionalized imidazopyrazine heterocycles. rsc.org The generation of a dilithiated imidazo[1,2-a]pyrazine species has also been reported, as evidenced by dideuteration upon quenching with DCl. acs.org
Advanced Synthetic Techniques
To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of imidazo[1,2-a]pyrazine derivatives.
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. nih.gov It has been successfully used for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives, significantly reducing reaction times and often improving yields. nih.govacs.orgsci-hub.se For example, the condensation of 2-aminopyridines/pyrazines with α-bromoketones under microwave irradiation provides the corresponding imidazo[1,2-a]pyridines/pyrazines in excellent yields. acs.orgacs.orgresearchgate.net This technique is also employed in catalyst-free heteroannulation reactions in green solvents like water-isopropanol mixtures. acs.orgacs.org
Catalyst-Free Methods: The development of catalyst-free reactions is a key goal in green chemistry. For the synthesis of imidazo[1,2-a]pyridines and related heterocycles, catalyst-free annulation reactions have been developed, often in conjunction with microwave irradiation. acs.orgacs.org These methods offer advantages such as simplified purification, reduced cost, and lower environmental impact. scielo.brresearchgate.net For instance, a facile solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. researchgate.net
Below is a table summarizing various synthetic methodologies for imidazo[1,2-a]pyrazine derivatives.
| Methodology | Reagents/Conditions | Position(s) Functionalized | Key Advantages |
| Bromination | N-Bromosuccinimide (NBS), Bromine/Pyridine (B92270) | C3, C5 | Access to versatile bromo-intermediates |
| Suzuki Coupling | Palladium catalyst, Organoboron reagents | C3, C6 | Forms C-C bonds, high functional group tolerance |
| Buchwald-Hartwig Coupling | Palladium catalyst, Amines/Alcohols | C8 | Forms C-N and C-O bonds |
| Nucleophilic Substitution | Amines, Heat | C8 | Introduces diverse amino groups, often catalyst-free |
| Metalation | Strong bases (LDA, TMP-bases), Electrophiles | C3, C5 | Highly regioselective functionalization |
| Microwave Synthesis | Microwave irradiation | Various | Reduced reaction times, improved yields |
| Catalyst-Free Annulation | Heat or Microwave, Green solvents | Ring formation | Environmentally friendly, simplified workup |
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate a detailed article covering the requested topics of its antioxidant, antibacterial, antifungal, and antimycobacterial activities.
The existing research on the imidazo[1,2-a]pyrazine scaffold focuses on derivatives with different substitution patterns, and the biological activity is highly dependent on the specific functional groups attached to the core ring system. Studies on related compounds, such as imidazo[1,2-a]pyridines or other substituted imidazo[1,2-a]pyrazines, cannot be extrapolated to "this compound" without violating scientific accuracy.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres strictly to the provided outline for this specific compound. No published studies were identified that specifically assess the DPPH radical scavenging activity, modulation of reactive oxygen species, or the antibacterial, antifungal, or antimycobacterial spectrum of this compound.
Biological Activity of this compound Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific biological activity data for the compound this compound. Despite the broader class of imidazo[1,2-a]pyrazines showing promise in various therapeutic areas, research focusing specifically on the 5-methyl-3-amino substituted derivative is not publicly available. Consequently, a detailed article on its specific anticancer, antiproliferative, and enzyme-modulating activities, as per the requested outline, cannot be generated at this time.
The parent scaffold, imidazo[1,2-a]pyrazine, is a well-recognized privileged structure in medicinal chemistry, known to be a core component of various biologically active molecules. Extensive research has been conducted on different derivatives of this heterocyclic system, demonstrating a wide range of pharmacological effects.
For instance, various substituted imidazo[1,2-a]pyrazine derivatives have been investigated for their potential as:
Anticancer Agents: Studies have explored the cytotoxic effects of different imidazo[1,2-a]pyrazines against a range of cancer cell lines. The mechanisms often involve the inhibition of key cellular processes required for cancer cell growth and survival.
Kinase Inhibitors: This class of compounds has shown inhibitory activity against several important protein kinases involved in cell signaling and proliferation, such as Aurora kinases. nih.govnih.gov The development of selective kinase inhibitors is a major focus in modern oncology.
Enzyme and Receptor Modulators: Derivatives of the imidazo[1,2-a]pyrazine and related scaffolds have been identified as inhibitors of enzymes like phosphodiesterases (e.g., PDE10) and as modulators of receptor tyrosine kinases such as EphB4, which are implicated in various disease states. nih.govnih.gov
While this body of research highlights the potential of the imidazo[1,2-a]pyrazine scaffold, the specific contributions of the 5-methyl and 3-amino substitutions of the target compound, "this compound," to its biological activity profile have not been characterized in the available literature. Without dedicated studies on this particular molecule, any discussion of its cytotoxic effects, mechanisms of action, or specific enzyme and receptor interactions would be speculative and fall outside the bounds of established scientific findings.
Therefore, until research specifically investigating this compound is published, a detailed and scientifically accurate article focusing solely on its biological activities cannot be provided.
Biological Activity Spectrum and Mechanistic Investigations of Imidazo 1,2 a Pyrazines
Enzyme and Receptor Modulation
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates essential cellular processes such as growth, proliferation, and survival. nih.gov It is a key component of the phosphatidylinositol 3-kinase (PI3K) cell survival pathway. nih.gov The mTOR protein forms two distinct complexes, mTORC1 and mTORC2, which together control a wide array of anabolic and catabolic functions. nih.govnih.gov Alterations in the PI3K/AKT/mTOR signaling pathway are frequently implicated in tumorigenesis, making it an attractive target for cancer therapy. nih.govmdpi.com While various heterocyclic compounds, including derivatives of the related imidazo[1,2-a]pyridine (B132010) core, have been developed as potent pan-PI3K inhibitors, specific data detailing the direct modulation of the mTOR pathway by 5-Methylimidazo[1,2-a]pyrazin-3-amine is not extensively documented in the current literature. nih.gov The therapeutic potential of mTOR inhibitors is highlighted by their growing use in treating solid tumors and other conditions. nih.gov
ATP Competitive Inhibition
Many kinase inhibitors exert their effects by competing with adenosine (B11128) triphosphate (ATP) at its binding site on the enzyme. The PIM-1 kinase, for example, has an unusual ATP binding pocket that has been a target for such inhibitors. nih.gov Imidazo[1,2-a]pyridine-based compounds have been identified as dual inhibitors of the bacterial ATPase domains of DNA gyrase and topoisomerase IV, demonstrating the potential of this scaffold to interact with ATP-binding sites. ebi.ac.uk Furthermore, derivatives of the closely related 8-amino imidazo[1,2-a]pyrazine (B1224502) have been developed as inhibitors of the VirB11 ATPase HP0525, a crucial component of the bacterial type IV secretion system, further underscoring the role of this chemical class in ATP competitive inhibition. nih.govresearchgate.net
H+/K+-ATPase Inhibition
The H+/K+-ATPase, or proton pump, is a key enzyme in gastric acid secretion. A structurally related compound, 3-amino-5-methyl-2-(2-methyl-3-thienyl)imidazo[1,2-a]thieno[3,2-c]pyridine (SPI-447), has been shown to directly inhibit the activity of H+,K+-ATPase isolated from porcine gastric mucosa. nih.gov SPI-447 inhibited K+-stimulated ATPase activity in a dose-dependent manner. nih.gov The inhibitory action was enhanced at a more acidic pH and was not affected by the presence of glutathione, indicating a direct inhibition mechanism independent of SH group interaction. nih.gov
| Condition (pH) | IC50 Value (μM) |
|---|---|
| pH 7.4 | 4.2 |
| pH 6.8 | 1.05 |
Inhibition of Bacterial ATPases (e.g., Helicobacter pylori VirB11 ATPase)
The bacterial type IV secretion system (T4SS) is essential for the virulence of many pathogenic bacteria, including Helicobacter pylori. A key component of this system is the VirB11 ATPase, HP0525. A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been specifically developed as inhibitors of this enzyme. nih.govresearchgate.net These compounds represent a promising avenue for the development of new antibacterial agents by targeting the ATPase activity of HP0525. nih.gov This research has led to the exploration of structure-activity relationships within the imidazo[1,2-a]pyrazine series to optimize their inhibitory potential. researchgate.net
Modulation of AMPA Receptors (AMPARs) via TARP γ-8
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate (B1630785) receptors is critical for mediating fast synaptic transmission in the central nervous system (CNS). nih.gov The function and trafficking of AMPA receptors are regulated by associated proteins, including transmembrane AMPA receptor regulatory proteins (TARPs). nih.govnih.gov One such TARP, γ-8, is highly concentrated in the hippocampus. nih.gov
Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors that are specifically associated with TARP γ-8. nih.govlookchem.com An initial high-throughput screening identified imidazopyrazine 5 as a promising hit, which spurred further medicinal chemistry efforts to optimize potency and brain penetration. nih.govlookchem.com By selectively targeting AMPARs associated with TARP γ-8, these compounds can attenuate hyperexcitability in the hippocampus, suggesting potential as effective anticonvulsants with an improved therapeutic index compared to non-selective AMPAR antagonists. nih.gov
| Compound | Target | Activity (IC50) |
|---|---|---|
| 4-fluoropiperidine (B2509456) 14 | GluA1o-γ-8 | 100 pM |
| Indazole 12 | GluA1o-γ-8 | Potent, but showed cross-reactivity with CYP isozymes (e.g., 2C9 IC50 = 500 nM) |
Ligand Activity at Specific Receptors (e.g., CRH, GABA, Melanocortin Receptors)
The imidazo[1,2-a]pyrazine scaffold has been explored for its potential to interact with various other receptor systems.
Corticotropin-Releasing Hormone (CRH) Receptors: While research has been conducted on related heterocyclic systems, such as imidazo[1,5-a]pyrazines and tricyclic imidazo[4,5-b]pyridin-2-ones, as CRH receptor ligands, specific data on this compound are limited. nih.govnih.gov
GABA Receptors: The γ-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the brain. nih.gov Compounds with the imidazo[1,2-a]pyrimidine (B1208166) core have been identified as functionally selective ligands for the benzodiazepine (B76468) binding site of the GABA(A) receptor. nih.gov However, this represents a different heterocyclic core from the pyrazine-based title compound.
Melanocortin Receptors: The melanocortin system is involved in a wide array of physiological functions, regulated by five distinct melanocortin receptors (MCRs). nih.gov These receptors bind melanocortin peptides such as α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropin (ACTH). nih.gov Currently, there is a lack of specific data linking this compound to activity at any of the melanocortin receptor subtypes.
Other Pharmacological Profiles
The broader class of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines and pyrazines, is known for a wide spectrum of pharmacological activities. researchgate.netnih.gov Research has demonstrated their potential as antifungal, antiviral, and anti-inflammatory agents. researchgate.net Notably, functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase, with one compound showing an IC50 value of 0.38 µM. nih.gov
Anti-inflammatory Mechanisms
While specific studies on the anti-inflammatory mechanisms of this compound are not detailed in the available research, the broader class of imidazo[1,2-a]pyrazines and related imidazo[1,2-a]pyridines have been investigated for their anti-inflammatory potential. nih.govresearchgate.net
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been synthesized and evaluated for anti-inflammatory, analgesic, and antipyretic activities. nih.gov For the related imidazo[1,2-a]pyridine series, docking analyses have suggested that their anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation. researchgate.net For instance, certain 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have shown preferential inhibition of COX-2. researchgate.net Furthermore, a novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov
Table 1: Anti-inflammatory Activity of Related Imidazo[1,2-a]azine Derivatives
| Compound Class | Proposed Mechanism of Action | Reference |
| Imidazo[1,2-a]pyrazine derivatives | General anti-inflammatory activity observed | nih.gov |
| Imidazo[1,2-a]pyridine carboxylic acid derivatives | Inhibition of COX-1 and COX-2 enzymes | researchgate.net |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway | nih.gov |
This table presents data on related compound classes to provide context due to the absence of specific data for this compound.
Smooth Muscle Relaxant Properties
Specific investigations into the smooth muscle relaxant properties of this compound have not been reported in the reviewed literature. However, the imidazo[1,2-a]pyrazine class of compounds is known to possess the potential for such effects. This activity is often associated with the inhibition of phosphodiesterases, leading to the relaxation of smooth muscle, which is a mechanism of action for some bronchodilators.
Cardiac Stimulating Effects
There is no specific information available from the conducted searches regarding the cardiac stimulating effects of this compound. It is important to distinguish this compound from other structurally different heterocyclic amines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which has been associated with cardiac damage in nonhuman primates. nih.govnih.gov The toxicological profile of one compound should not be extrapolated to another, even with superficial structural similarities.
Antileishmanial Activity
While a direct evaluation of this compound for antileishmanial activity is not found in the available literature, related fused imidazole (B134444) heterocyclic systems have been a focus of research for new treatments against leishmaniasis. The imidazo[1,2-a]pyrimidine scaffold, in particular, has been identified as a promising pharmacophore for developing new antileishmanial agents. nih.govacs.org
Researchers have synthesized and screened libraries of imidazo-fused heterocycles against Leishmania amazonensis. nih.gov One imidazo[1,2-a]pyrimidine compound was found to be approximately twice as active as the reference drug miltefosine (B1683995) against the amastigote form of the parasite, which is the stage relevant to human disease. acs.org This compound also demonstrated a high selectivity index, being more than ten times more destructive to the intracellular parasites than to host cells. nih.govacs.org These findings for related structures suggest that the broader imidazo-fused heterocyclic family is of significant interest in the search for new antiprotozoal drugs. nih.gov
Table 2: Antileishmanial Activity of a Related Imidazo[1,2-a]pyrimidine Compound
| Compound | Target Organism | Activity (IC₅₀) | Selectivity Index (SI) | Reference |
| Imidazo[1,2-a]pyrimidine 24 | L. amazonensis amastigotes | 6.63 µM | >10 | acs.org |
This table presents data on a related compound to provide context due to the absence of specific data for this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazo 1,2 a Pyrazines
Impact of Substitutions on the Imidazo[1,2-a]pyrazine (B1224502) Framework
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Strategic placement of various functional groups at the C2, C3, C5, and C8 positions has been shown to modulate the pharmacological properties of these compounds significantly. tsijournals.comtsijournals.com
Influence of Amino and Halogen Substitutions (e.g., C8 amination, C3 bromination)
The introduction of amino and halogen groups at specific positions is a key strategy in the molecular design of potent imidazo[1,2-a]pyrazine derivatives.
C8 Amination: Structure-activity relationship analyses reveal that the presence of an amino group at the C8 position is a crucial factor for achieving good antioxidant properties. tsijournals.comtsijournals.com A series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as potential antibacterial agents. nih.gov The substitution of a bromine atom at the 8th position with various cyclic and acyclic secondary amines, such as diethanolamine (B148213) and morpholine (B109124), has led to compounds with excellent antioxidant activity. tsijournals.com For instance, replacing bromine at C8 with diethanolamine resulted in a compound with an IC50 of 8.54 μM for antioxidant activity. tsijournals.com
C3 Bromination: The introduction of a bromine atom at the C3 position also plays a significant role in improving antioxidant activity. tsijournals.com In comparative studies, compounds with bromine at the 3rd position consistently exhibited slightly better activity than their counterparts with hydrogen at the same position. tsijournals.com For example, adding bromine to an unsubstituted imidazopyrazine increased its antioxidant property, lowering the IC50 value from 28.14 μM to 13.2 μM. tsijournals.com
Role of Aromatic vs. Aliphatic Substituents
The choice between aromatic and aliphatic substituents, particularly at the C2 position, influences the biological profile of imidazo[1,2-a]pyrazines.
C2 Position: Studies have shown that both aromatic (e.g., phenyl rings) and aliphatic substituents at the C2 position can result in good antioxidant activity. tsijournals.com This suggests a degree of flexibility in the structural requirements at this site for radical scavenging capabilities. However, for other activities, such as certain enzyme inhibitions, an aryl substituent at the C2 position has been shown to be crucial, with its removal leading to a complete loss of activity. nih.gov
Correlation of Structural Features with Specific Biological Activities
The specific arrangement and nature of substituents on the imidazo[1,2-a]pyrazine core directly correlate with distinct biological activities, most notably antioxidant and antimicrobial effects. tsijournals.comtsijournals.com
SAR for Antioxidant Activity
The antioxidant capacity of imidazo[1,2-a]pyrazine derivatives is finely tuned by substitutions at the C2, C3, and C8 positions. Unsubstituted imidazo[1,2-a]pyrazines show moderate activity, with IC50 values around 22-28 μM. tsijournals.comtsijournals.com
Key findings from SAR studies include:
The presence of an amino group at the C8 position is considered essential for potent antioxidant properties. tsijournals.com Among various amino substitutions, diethanolamine was found to be the most effective, followed by morpholine, suggesting that the presence of hydroxyl groups may enhance the capacity to scavenge free radicals. tsijournals.com
Bromine substitution at the C3 position also contributes significantly to good antioxidant activity. tsijournals.com
At the C2 position , both aromatic and aliphatic groups can confer good antioxidant activity. tsijournals.com For instance, introducing bromine onto an imidazopyrazine with a phenyl group at C2 enhanced the antioxidant property. tsijournals.com
The table below summarizes the antioxidant activity of selected imidazo[1,2-a]pyrazine derivatives.
| Compound ID | C2 Substituent | C3 Substituent | C8 Substituent | Antioxidant Activity (IC50 in µM) |
| 4a | H | H | H | 28.14 |
| 4b | Phenyl | H | Br | 13.20 |
| 5d | Phenyl | H | Diethanolamine | 8.54 |
| 5f | Phenyl | H | Morpholine | 12.50 |
| 6a | H | Br | H | 22.43 |
| 6b | Phenyl | Br | Morpholine | 9.75 |
| Standard | Ascorbic Acid | 5.84 |
Data sourced from a study on novel imidazo[1,2-a]pyrazine derivatives. tsijournals.comtsijournals.com
SAR for Antimicrobial Activity
Imidazo[1,2-a]pyrazines have been investigated for their potential as antimicrobial agents, with substitutions playing a key role in their efficacy. tsijournals.comnih.gov Several derivatives have shown pronounced antibacterial activity against strains like Staphylococcus aureus and excellent antifungal activity against Candida albicans and Aspergillus niger. tsijournals.comtsijournals.com
Key SAR findings for antimicrobial activity include:
A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as inhibitors of the bacterial VirB11 ATPase, highlighting their potential as antibacterial agents. nih.gov
The nature of substituents at various positions influences the spectrum of activity. For example, compound 5h (with a phenyl group at C2 and a thiol-tetrazole group at C8) was identified as a good antioxidant as well as a potent antifungal agent. tsijournals.com
Compound 4f (with an aliphatic substituent at C2) displayed significant antibacterial and antifungal activity. tsijournals.com
Compounds with bromine at C3 and morpholine at C8 (6b ) or other substitutions (6c ) also showed excellent antifungal activity. tsijournals.com
The table below presents the antimicrobial activity of selected derivatives against various pathogens.
| Compound ID | Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition in mm) vs. C. albicans | Antifungal Activity (Zone of Inhibition in mm) vs. A. niger |
| 4a | 16 | 12 | 11 |
| 4f | 18 | 17 | 18 |
| 5g | 15 | 14 | 12 |
| 5h | 13 | 19 | 16 |
| 6b | 15 | 18 | 17 |
| 6c | 14 | 16 | 18 |
Data reflects activity at specific concentrations as reported in the source literature. tsijournals.com
SAR for Antiproliferative Activity
The imidazo[1,2-a]pyrazine scaffold is a key component in the development of novel antiproliferative agents. nih.gov Research has shown that modifications at various positions on this heterocyclic system can significantly influence its cytotoxicity against cancer cell lines.
Substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine (B132010) ring, a related scaffold, have been a primary focus. For instance, a study on 3-aminoimidazo[1,2-a]pyridine derivatives demonstrated that the nature of the substituent at the C2 position and the amine at the C3 position are critical for antiproliferative activity. Compound 12 , which features a nitro group on the C2-phenyl ring and a p-chlorophenyl group at the C3-amino position, exhibited the highest inhibitory activity against the HT-29 human colon cancer cell line with an IC₅₀ value of 4.15 µM. nih.gov In contrast, compound 14 , with a tolyl moiety at C2 and a p-chlorophenyl amine at C3, was more effective against the B16F10 melanoma cell line (IC₅₀ of 21.75 µM). nih.gov This suggests that the electronic properties and steric bulk of the substituents at these positions can be tuned to achieve cell line-specific cytotoxicity.
Furthermore, another series of imidazo[1,2-a]pyridine derivatives incorporating a 1H-1,2,3-triazole moiety showed potent anticancer activity. Compound 9d from this series was found to be more potent than the standard drug cisplatin (B142131) against both HeLa and MCF-7 cancer cell lines, with IC₅₀ values of 10.89 µM and 2.35 µM, respectively. researchgate.net
The antiproliferative potential of these compounds is often linked to their ability to inhibit tubulin polymerization. nih.gov Molecular docking studies have indicated that certain imidazo[1,2-a]pyrazine derivatives can bind to the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov
| Compound | Substituent at C2 | Substituent at C3-amine | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 12 | p-nitrophenyl | p-chlorophenyl | HT-29 | 4.15 ± 2.93 | nih.gov |
| Compound 18 | 2,4-difluorophenyl | p-chlorophenyl | HT-29 | 10.11 ± 0.70 | nih.gov |
| Compound 11 | p-fluorophenyl | p-chlorophenyl | HT-29 | 18.34 ± 1.22 | nih.gov |
| Compound 14 | m-tolyl | p-chlorophenyl | B16F10 | 21.75 ± 0.81 | nih.gov |
SAR for Enzyme/Receptor Inhibition
The imidazo[1,2-a]pyrazine core is a versatile scaffold for designing inhibitors of various enzymes and receptors. The substitutions on the ring system play a crucial role in determining the potency and selectivity of these inhibitors.
In the context of 5-lipoxygenase (5-LO) inhibition, a study of imidazo[1,2-a]pyridine-based inhibitors revealed key structural requirements. A central imidazo[1,2-a]pyridine scaffold, a cyclohexyl moiety, and an aromatic system were identified as important for potent inhibition. nih.gov Specifically, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine was a potent 5-LO inhibitor with IC₅₀ values of 0.16 µM in intact cells and 0.1 µM in a cell-free assay. nih.gov This highlights the importance of the substituents at the N-3 and C-2 positions for enzymatic inhibition.
Similarly, 8-amino-imidazo[1,5-a]pyrazines have been developed as reversible inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases. researchgate.net The selectivity of these inhibitors is achieved through specific hydrogen bonding interactions with the kinase hinge region and hydrophobic interactions in the back pocket of the enzyme's active site. researchgate.net This underscores the importance of the amino group at the C8 position and the nature of the substituents for achieving high selectivity.
| Compound Class | Target | Key Structural Features | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-based | 5-Lipoxygenase (5-LO) | N-cyclohexyl at C3-amine, 6-methyl, 2-(4-morpholinophenyl) | 0.1 µM (cell-free) | nih.gov |
| 8-Amino-imidazo[1,5-a]pyrazines | Bruton's Tyrosine Kinase (BTK) | 8-amino group for hinge binding, trifluoropyridine for back pocket interaction | Potent and selective | researchgate.net |
Stereochemical Considerations and Regioisomeric Effects
While specific stereochemical studies on 5-Methylimidazo[1,2-a]pyrazin-3-amine are not widely available, the principles of stereochemistry and regioisomerism are fundamental in the broader context of drug design involving the imidazo[1,2-a]pyrazine scaffold. The spatial arrangement of atoms and the placement of substituents can have a profound impact on the biological activity of these molecules.
The introduction of chiral centers, for example, through substitution with groups that can exist as enantiomers or diastereomers, can lead to significant differences in biological activity. This is because biological targets such as enzymes and receptors are themselves chiral, and one stereoisomer may fit into the binding site more effectively than another.
Design Principles for Enhanced Bioactivity and Selectivity
Based on the available SAR data for the imidazo[1,2-a]azine class of compounds, several design principles can be formulated to enhance the bioactivity and selectivity of new derivatives.
Modification of the C2 and C3 Positions: These positions are critical for modulating antiproliferative activity. The introduction of various aryl groups with different electronic and steric properties at the C2 position, coupled with modifications of the amine at the C3 position, can be a fruitful strategy for developing potent and selective anticancer agents. nih.gov
Targeting Specific Interactions with Enzymes/Receptors: For enzyme and receptor inhibition, rational design should focus on creating specific interactions with the target's binding site. This can involve incorporating hydrogen bond donors and acceptors, as well as hydrophobic moieties that can fit into specific pockets of the active site, as demonstrated with BTK inhibitors. researchgate.net
Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to improve potency, selectivity, and pharmacokinetic properties. For example, replacing a phenyl ring with a pyridine (B92270) or other heterocyclic ring can alter the compound's hydrogen bonding capacity and solubility.
Introduction of Conformational Constraints: Incorporating cyclic structures or other rigid elements can lock the molecule into a more bioactive conformation, potentially increasing its affinity for the target and improving selectivity.
By applying these principles, medicinal chemists can systematically optimize the imidazo[1,2-a]pyrazine scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.
Drug Discovery and Preclinical Development Potential of the Imidazo 1,2 a Pyrazine Scaffold
Imidazo[1,2-a]pyrazines as Drug Leads and Precursors for Novel Therapeutic Agents
The imidazo[1,2-a]pyrazine (B1224502) scaffold serves as a foundational structure in the development of new drugs, demonstrating its utility as both a starting point for lead identification and a precursor for more complex therapeutic agents. rsc.orgresearchgate.net
Identification of Lead Compounds from High-Throughput Screening
High-throughput screening (HTS) campaigns are a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. The imidazo[1,2-a]pyrazine scaffold has emerged from such screenings as a promising starting point for novel therapeutics.
In one notable HTS campaign, researchers sought to identify selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8), a key target in neuroscience. nih.gov This screening, which monitored glutamate-induced calcium flux in engineered HEK-293 cells, identified an imidazo[1,2-a]pyrazine, compound 5 , as a preliminary lead due to its encouraging potency and selectivity for the γ-8 TARP subtype. nih.gov
Similarly, a virtual high-throughput screening effort aimed at discovering inhibitors for the VirB11 ATPase of Helicobacter pylori identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics. ucl.ac.uk Subsequent in vitro screening of the synthesized compounds confirmed this potential, establishing a different imidazo[1,2-a]pyrazine as a lead compound for further development. ucl.ac.uk
Optimization Strategies for Improved Potency and Selectivity
Once a lead compound is identified, medicinal chemistry efforts focus on systematically modifying its structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. Following the identification of the initial HTS hit, compound 5 , a focused structure-activity relationship (SAR) optimization was undertaken. nih.gov
Researchers fixed the 3-position of the imidazo[1,2-a]pyrazine core and explored various substitutions at the C-8 position. nih.gov This led to the discovery that incorporating certain cyclic amines, such as morpholine (B109124) and 4-fluoropiperidine (B2509456), could significantly enhance potency. For instance, the introduction of a 4-fluoropiperidine moiety resulted in a compound with picomolar potency (IC50 = 100 pM). nih.gov These optimization efforts successfully yielded subnanomolar, brain-penetrant leads. nih.gov
| Compound | C-8 Substitution | γ-8 Potency (pIC50) |
| 11 | Morpholine | Data not specified in snippet |
| 14 | 4-Fluoropiperidine | 10.0 (IC50 = 100 pM) |
This table showcases the structure-activity relationship (SAR) and pharmacological profile of 8-substituted imidazo[1,2-a]pyrazine derivatives. Data is sourced from a study on AMPAR negative modulators. nih.gov
Development of Bivalent Compounds and Advanced Molecular Architectures
The versatility of the imidazo[1,2-a]pyrazine scaffold extends to its use in constructing more complex molecular architectures, such as bivalent compounds. Bivalent compounds are designed with two distinct pharmacophoric units connected by a linker, allowing them to interact with two different binding sites simultaneously.
In the pursuit of novel inhibitors for the bacterial VirB11 ATPase, a lead imidazo[1,2-a]pyrazine compound was successfully incorporated into peptide-small molecule bivalent compounds. ucl.ac.uk The design strategy aimed for the imidazo[1,2-a]pyrazine moiety to target the enzyme's active site, while a peptide moiety was intended to disrupt the hexamer formation of the ATPase, a crucial process for its function. ucl.ac.uk While initial studies of these specific bivalent compounds did not show a major improvement in potency, the work successfully demonstrated the chemical tractability of using the imidazo[1,2-a]pyrazine scaffold as a foundation for these advanced molecular designs. ucl.ac.uk
Scaffold Hopping Strategies for Addressing Pharmacokinetic Challenges
During drug development, promising compounds can encounter challenges related to their pharmacokinetic (PK) properties, such as high clearance or poor stability. Scaffold hopping is a powerful strategy used by medicinal chemists to overcome these issues by replacing a central chemical scaffold with a different, often isosteric, core while retaining the desired biological activity.
Although optimization of the imidazo[1,2-a]pyrazine series of AMPAR modulators yielded highly potent compounds, they suffered from poor PK properties, including high in vivo clearance. nih.gov To mitigate this, researchers investigated several core replacements. An isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was ultimately identified as a promising replacement, leading to a new series of compounds with improved microsomal stability and reduced efflux liabilities. nih.gov
In a separate research program, a scaffold hopping exercise was conducted to identify novel positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.org Using computational techniques based on 3D shape and electrostatic similarity, a triazolopyridine scaffold was replaced with an imidazo[1,2-a]pyrazin-8-one core. acs.org This strategic hop resulted in a new prototype that not only displayed encouraging mGlu2 PAM activity but also exhibited reduced lipophilicity and more balanced in vitro clearance compared to the original series. acs.org
Potential in Specific Disease Research Areas (Preclinical Scope)
The favorable properties and chemical versatility of the imidazo[1,2-a]pyrazine scaffold have made it a subject of investigation in various disease areas, with particularly promising applications in neuroscience.
Neuroscience Research (e.g., CNS disorders)
The central nervous system (CNS) presents a significant challenge for drug discovery, largely due to the blood-brain barrier. The ability of certain imidazo[1,2-a]pyrazine derivatives to penetrate the brain makes them attractive candidates for treating CNS disorders. nih.gov
The discovery of imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with TARP γ-8 is a prime example of their potential in neuroscience. nih.gov Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors, including AMPA receptors, are critical for fast synaptic transmission and synaptic plasticity. nih.gov The TARP γ-8 auxiliary subunit is highly expressed in the hippocampus, a brain region implicated in epilepsy. nih.gov The optimized imidazo[1,2-a]pyrazine leads were advanced into preclinical anticonvulsant models, where they demonstrated robust seizure protection, validating the therapeutic hypothesis and highlighting the potential of this scaffold for treating neurological conditions like epilepsy. nih.gov
Infectious Disease Research (e.g., Tuberculosis, Leishmaniasis)
The imidazo[1,2-a]pyrazine scaffold, and its close structural relatives like imidazo[1,2-a]pyridines, are recognized as a promising framework in the search for new anti-infective agents. nih.govrsc.org Research into this class of compounds has revealed significant potential against challenging pathogens, including Mycobacterium tuberculosis and Leishmania species.
Tuberculosis (TB): Tuberculosis remains a major global health threat, necessitating the development of new drugs to combat rising instances of drug-resistant strains. rsc.orgnih.gov The imidazo[1,2-a]pyridine (B132010) core, a close analogue of the imidazo[1,2-a]pyrazine system, has been the subject of extensive antitubercular research. rsc.org A number of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against replicating Mycobacterium tuberculosis H37Rv. nih.gov Certain compounds in this series have shown minimum inhibitory concentrations (MIC) at the nanomolar level. nih.gov For instance, specific analogues were found to have MIC values as low as ≤0.006 μM. nih.gov The mechanism of action for some of these compounds is proposed to involve the inhibition of QcrB, a subunit of the ubiquinol (B23937) cytochrome C reductase in the electron transport chain, which is crucial for ATP homeostasis in the bacterium. nih.gov The potent activity of these related compounds suggests that 5-Methylimidazo[1,2-a]pyrazin-3-amine and its derivatives could represent a valuable avenue for novel anti-TB drug discovery. researchgate.netcapes.gov.br
Leishmaniasis: Leishmaniasis is a parasitic disease with limited and often toxic treatment options. nih.govnih.gov The search for safer and more effective therapies has led to the investigation of various heterocyclic compounds. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) scaffolds have emerged as promising starting points for the development of new antileishmanial drugs. nih.govresearchgate.netresearchgate.net A study focusing on imidazo[1,2-a]pyrimidines identified a compound with an IC₅₀ value of 6.63 μM against Leishmania amazonensis amastigotes, which was approximately twice as active as the reference drug miltefosine (B1683995). nih.govacs.org This particular compound was also found to be more than ten times more destructive to the intracellular parasites than to the host cells, indicating a favorable selectivity index. nih.gov The demonstrated efficacy of these related scaffolds underscores the potential of the imidazo[1,2-a]pyrazine core as a pharmacophore for antileishmanial drug development. researchgate.net
Table 1: Anti-Infective Activity of Selected Imidazo[1,2-a]pyridine Analogues
| Compound Class | Target Organism | Measurement | Activity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis H37Rv | MIC | ≤0.006 μM | nih.gov |
| Imidazo[1,2-a]pyridine Analogue | Mycobacterium tuberculosis H37Rv | MIC | <0.035 μM | nih.gov |
Cancer Research (e.g., Kinase Inhibitors)
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in oncology research, with derivatives being investigated for their potential to inhibit key pathways involved in cancer cell proliferation and survival. nih.gov A significant area of focus has been the development of kinase inhibitors, as kinases play a central role in signal transduction pathways that are frequently deregulated in cancer. nih.govresearchgate.net
Kinase Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most commonly activated pathways in human cancers, making it a critical target for therapeutic intervention. A novel series of imidazo[1,2-a]pyrazines has been identified as inhibitors of PI3K. nih.gov This discovery highlights the potential of this specific scaffold to target fundamental cancer-driving mechanisms.
The broader family of related imidazo-fused heterocycles has also shown significant promise. Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). researchgate.net Furthermore, other related structures like imidazo[5,1-f] nih.govsigmaaldrich.comnih.govtriazin-2-amines have been reported as novel inhibitors of Polo-like kinase 1 (PLK1), a kinase that is overexpressed in many cancer types and is considered a promising oncology target. researchgate.net
Studies on imidazo[1,2-a]pyridine compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, novel derivatives showed potent activity against the HCC1937 breast cancer cell line, with IC₅₀ values as low as 45 µM. nih.gov The mechanism of action in these cases was linked to the induction of cell cycle arrest and apoptosis, evidenced by increased levels of p53, p21, and cleaved PARP. nih.gov These findings for structurally similar compounds suggest that this compound could be a valuable starting point for developing new kinase inhibitors for cancer therapy.
Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyridine/pyrazine (B50134) Analogues
| Compound Class | Target/Cell Line | Measurement | Activity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazines | Phosphoinositide-3-kinase (PI3K) | Inhibition | Active Inhibitors | nih.gov |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 Breast Cancer Cells | IC₅₀ | 45 µM | nih.gov |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 Breast Cancer Cells | IC₅₀ | 47.7 µM | nih.gov |
Future Directions and Emerging Research Avenues for this compound
The promising biological activities observed in compounds containing the imidazo[1,2-a]pyrazine scaffold and its close analogues provide a strong rationale for further investigation into this compound. Future research should be directed toward fully elucidating its therapeutic potential and establishing a comprehensive preclinical profile.
Key future directions include:
Structure-Activity Relationship (SAR) Studies: A primary focus should be the systematic synthesis and biological evaluation of a library of analogues derived from this compound. By modifying substituents on both the pyrazine and imidazole (B134444) rings, researchers can establish a clear SAR, which is crucial for optimizing potency and selectivity against infectious disease and cancer targets.
Target Deconvolution and Mechanism of Action Studies: While the broader class of compounds is known to inhibit targets like PI3K and potentially QcrB, the specific molecular targets of this compound remain to be identified. nih.govnih.gov Advanced biochemical and cellular assays are needed to pinpoint its precise mechanism of action in both microbial and cancer cells. This will facilitate rational drug design and the identification of potential biomarkers for efficacy.
Evaluation Against Drug-Resistant Pathogens and Cancers: A critical research avenue is to assess the activity of this compound and its optimized derivatives against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov Similarly, in oncology, its efficacy should be tested in cancer models that have acquired resistance to standard-of-care kinase inhibitors.
Exploration of New Therapeutic Areas: The chemical tractability of the imidazo[1,2-a]pyrazine core allows for the creation of diverse chemical matter. mdpi.com This diversity should be leveraged by screening this compound and its derivatives against a broader range of therapeutic targets, including those involved in neurodegenerative diseases, inflammation, and other viral or parasitic infections.
Pharmacokinetic Profiling: Early-stage assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential. In vivo pharmacokinetic studies in animal models are a necessary step to determine the compound's potential for further preclinical and clinical development. nih.gov
By pursuing these research avenues, the scientific community can fully explore the therapeutic promise of this compound, potentially leading to the development of a new generation of treatments for infectious diseases and cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
